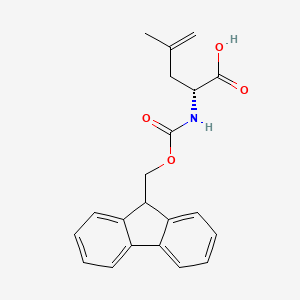

Fmoc-4,5-dehydro-D-Leucine

Description

Significance of Unnatural Amino Acid Derivatives in Modern Peptide Chemistry

Unnatural amino acids are crucial in modern drug discovery and peptide chemistry. nih.govsigmaaldrich.com They allow for the modification of peptides, which can improve their stability, selectivity, and biological activity. enamine.net The inclusion of UAAs can lead to better drug candidates with improved properties. nih.gov

The use of unnatural amino acids helps to overcome some of the limitations of natural peptides, such as poor stability and a short half-life in the body. magtech.com.cn By introducing UAAs, researchers can create peptidomimetics, which are molecules that mimic the structure of natural peptides but have enhanced therapeutic properties. sigmaaldrich.com These modifications can lead to drugs with better absorption, distribution, and a longer duration of action. magtech.com.cn

Overview of Fmoc-4,5-dehydro-D-Leucine's Unique Structural Features and Research Utility

This compound has several structural features that make it useful in research. The Fmoc group is a protecting group that is used in solid-phase peptide synthesis (SPPS), a technique for creating peptides in the lab. chemimpex.comchemimpex.com This group can be easily removed when needed, allowing for the controlled addition of amino acids to a growing peptide chain. biocompare.com

The dehydro-leucine residue, with its double bond, introduces a conformational rigidity to the peptide backbone. nih.gov This can help to lock the peptide into a specific shape, which can increase its affinity for its target receptor. nih.gov This rigidity can also make the peptide more resistant to degradation by enzymes in the body. nih.gov

Due to these properties, this compound is a valuable tool for researchers in several areas:

Peptide Synthesis: It is a key building block for creating complex peptides with high purity. chemimpex.comchemimpex.com

Drug Development: Its unique properties are beneficial in developing new drugs, especially those that target specific biological pathways. chemimpex.comchemimpex.comnih.gov

Protein Engineering: It can be used to modify proteins to enhance their stability and activity for biotechnological applications. nih.govchemimpex.comchemimpex.com

Cancer Research: It has shown potential in the design of peptide-based inhibitors for targeted cancer therapies. chemimpex.comchemimpex.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 917099-00-4 cusabio.comglentham.com |

| Molecular Formula | C21H21NO4 biocompare.comnih.gov |

| Molecular Weight | 351.4 g/mol biocompare.com |

| Appearance | Lyophilized powder cusabio.com |

| Purity | ≥95% cusabio.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPKUMKKSBZRL-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373221 | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-00-4 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917099-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Fmoc-4,5-dehydro-D-Leucine and its Precursors

A common strategy for creating α,β-dehydroamino acids involves the dehydration of β-hydroxy amino acid precursors. For instance, a threonine-containing peptide can be dehydrated using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of copper(I) chloride (CuCl) to generate a dehydroaminobutyric acid residue. nih.gov This general approach could be adapted, starting from a suitable β-hydroxy-D-leucine precursor to yield the desired 4,5-dehydro-D-Leucine.

Another powerful method for synthesizing α,β-dehydroamino acid derivatives is through the proline-catalyzed aldol (B89426) condensation of aldehydes with a glycine (B1666218) Schiff base. acs.org This methodology has been shown to be effective for a variety of aldehydes, delivering Z-configured α,β-dehydroamino ester derivatives in high yields. acs.org By selecting the appropriate aldehyde precursor that corresponds to the isobutyl side chain of leucine (B10760876), this method could potentially be optimized for the stereoselective synthesis of the D-leucine derivative.

The synthesis of precursors is a key step. For labeled variants, isotopologues of α-ketoacids, such as α-ketoisovalerates, serve as effective precursors for leucine side chains in biological expression systems. univie.ac.at For chemical synthesis, a robust strategy for stereoselective synthesis involves the use of a chiral nickel(II) complex of a Schiff base derived from glycine, which can be alkylated to produce enantiopure amino acids. researchgate.netacademie-sciences.fr Adapting this alkylation with a precursor that introduces the 4,5-double bond would be a viable route to the target molecule. Once the unsaturated D-leucine is formed, the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically achieved using Fmoc chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSU) under basic conditions to protect the α-amino group for subsequent use in peptide synthesis. researchgate.netresearchgate.net

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS) Techniques

This compound is designed for use as a building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble resin support. peptide.combachem.com The general cycle of SPPS involves repeated steps of Nα-Fmoc deprotection to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid. peptide.comcreative-peptides.com

The incorporation of an unnatural amino acid like this compound follows this standard procedure. The presence of the α,β-unsaturation introduces conformational rigidity, which can be beneficial for the resulting peptide's structure and proteolytic stability. nih.gov However, this structural feature can also present challenges, making the optimization of the synthesis protocol crucial. nih.govnih.gov

The efficiency of the coupling step is paramount for achieving high purity and yield in SPPS. iris-biotech.de The incorporation of bulky or structurally unique amino acids like dehydro-leucine often requires optimized conditions compared to standard proteinogenic amino acids. nih.gov

Several factors can be adjusted to improve coupling efficiency:

Coupling Reagents : A variety of activating reagents are used to facilitate peptide bond formation. O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (B91526) (HBTU) is a widely used coupling reagent known for its high efficiency, especially in the synthesis of longer or more difficult peptides. creative-peptides.combiotage.com Other reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are also highly effective. creative-peptides.com The choice of reagent can be critical to overcome the potential steric hindrance of the dehydro-leucine side chain.

Reaction Concentration : Increasing the concentration of the amino acid and coupling reagent solutions can enhance the rate of the bimolecular coupling reaction. biotage.com For challenging sequences, concentrations are often increased to 0.5 M to drive the reaction to completion. biotage.com

Double Coupling : For difficult couplings, such as those involving sterically hindered residues, a "double coupling" strategy is often employed. biotage.com This involves repeating the coupling step with a fresh portion of activated amino acid to ensure that all available amino groups on the resin-bound peptide have reacted, thereby minimizing deletion sequences. biotage.com

| Coupling Reagent | Full Name | Key Feature |

|---|---|---|

| HBTU | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate | High efficiency, forms stable intermediates, good for longer peptides. creative-peptides.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, useful for sterically hindered amino acids. |

| DCC | N,N'-Dicyclohexylcarbodiimide | One of the original, highly effective coupling reagents. creative-peptides.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, often used in solution-phase synthesis. nih.gov |

The removal of the temporary Nα-Fmoc protecting group is a critical step that must go to completion in every cycle of SPPS. nih.gov This reaction is typically carried out using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu

The kinetics of this deprotection can be influenced by the specific amino acid residue. The process occurs via a two-step β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the base. nih.govresearchgate.net The resulting dibenzofulvene intermediate is then trapped by the amine. nih.gov The efficiency of this process can be monitored spectrophotometrically by measuring the UV absorbance of the piperidine-dibenzofulvene adduct. researchgate.netiris-biotech.de

While specific kinetic data for this compound is not extensively published, studies on similar amino acids provide valuable insights. For standard Fmoc-L-Leucine, deprotection with 20% piperidine in DMF is generally rapid and efficient. nih.gov Research comparing different deprotection reagents has shown that for residues like Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH, deprotection is largely complete within a few minutes. researchgate.net For instance, using 20% piperidine, over 80% deprotection was achieved in just 3 minutes for both amino acids. researchgate.net Given the structural similarities, a comparable deprotection profile would be expected for this compound, although steric factors from the rigid double bond could slightly alter the reaction rate.

| Deprotection Reagent | Time (min) | Fmoc-L-Leucine-OH % Deprotection | Fmoc-L-Arginine(Pbf)-OH % Deprotection |

|---|---|---|---|

| 20% Piperidine in DMF | 3 | ~85% | ~82% |

| 5 | ~95% | ~90% | |

| 10 | ~100% | ~98% | |

| 15 | ~100% | ~100% |

Derivatization and Functionalization Strategies

The chemical structure of 4,5-dehydro-D-leucine offers unique opportunities for derivatization and functionalization, either as a free amino acid or after its incorporation into a peptide chain. The polar nature of amino acids typically requires derivatization to make them more volatile for analyses like gas chromatography. sigmaaldrich.com This involves replacing active hydrogens on amino and carboxyl groups with nonpolar moieties. sigmaaldrich.com

One of the most powerful applications of incorporating a dehydroamino acid into a peptide is for the preparation of selectively labeled molecules. The carbon-carbon double bond in the 4,5-position of the dehydro-leucine residue serves as an ideal precursor for tritium (B154650) labeling. rctritec.com

This method involves the catalytic reduction of the double bond using tritium gas (³H₂). rctritec.comdtu.dk A precursor peptide containing the this compound residue is first synthesized via SPPS. After purification, this unsaturated peptide is subjected to catalytic hydrogenation with tritium gas, often using a palladium catalyst (e.g., Pd/C). dtu.dk This reaction reduces the double bond, incorporating two tritium atoms into the leucine side chain.

This technique is highly advantageous because it introduces the radioactive label at a late stage and does not alter the peptide's primary structure, preserving its biological properties. bachem.com Furthermore, multiple bond reduction can achieve very high specific activities, often up to 100 Ci/mmol, which is significantly higher than what can be achieved through methods like catalytic dehalogenation. rctritec.combachem.com The resulting tritiated peptide is an invaluable tool for a range of biomedical research applications, including receptor binding studies, metabolic profiling, and autoradiography. bachem.com

Applications in Advanced Peptide Chemistry and Biomolecule Design

Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The inherent flexibility of many natural peptides can limit their therapeutic potential due to poor metabolic stability and reduced binding affinity to biological targets. mdpi.com Introducing conformational constraints is a key strategy to overcome these limitations. Fmoc-4,5-dehydro-D-Leucine is instrumental in this regard, as its rigid structure helps to pre-organize the peptide backbone into a more defined and stable conformation. chemimpex.com This controlled geometry is crucial for designing peptides that mimic or block biological interactions with high specificity.

The incorporation of a dehydro-leucine residue into a peptide sequence significantly enhances the resulting molecule's stability and bioactivity. chemimpex.com The double bond in the side chain introduces a degree of rigidity, which can protect the peptide from enzymatic degradation by proteases in the body. nih.gov This improved stability is a critical factor in the development of peptide-based drugs, as it can lead to better pharmacokinetic profiles. chemimpex.com

Furthermore, the specific conformation induced by this unnatural amino acid can lead to enhanced biological activity. chemimpex.com By locking the peptide into a bioactive shape, it can bind more effectively to its target receptor or enzyme. The presence of hydrophobic amino acids like leucine (B10760876) is often crucial for biological interactions, such as inserting into hydrophobic pockets of target proteins. nih.gov The modified structure of dehydro-leucine can further optimize these interactions, leading to increased therapeutic efficacy. chemimpex.com

Table 1: Impact of Unnatural Amino Acid Incorporation on Peptide Properties

| Feature | Influence of this compound | Rationale |

| Conformational Rigidity | Increased | The C=C double bond in the side chain restricts bond rotation, leading to a more defined structure. |

| Enzymatic Stability | Enhanced | The altered side chain can sterically hinder protease access to the peptide backbone, slowing degradation. nih.gov |

| Binding Affinity | Potentially Increased | Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding. mdpi.com |

| Bioactivity | Potentially Enhanced | A more stable and specific conformation can lead to more potent interactions with biological targets. chemimpex.comchemimpex.com |

This compound is a valuable component in the synthesis of cyclic peptides. chemimpex.com Cyclic peptides are a class of molecules that often exhibit superior stability, cell permeability, and target affinity compared to their linear counterparts. nih.gov The conformational constraints imposed by the dehydro residue can facilitate the cyclization process and stabilize the final cyclic structure. The development of computational tools to predict the structures of cyclic peptides containing unnatural amino acids underscores the importance of these components in creating complex and effective therapeutic candidates. nih.govnih.gov The ability to build such intricate architectures is essential for targeting challenging disease pathways. chemimpex.com

Engineering of Peptide-Based Reagents and Probes

Beyond therapeutics, peptides engineered with specific functionalities are vital tools in research and diagnostics. The unique properties of this compound make it a useful component in the creation of specialized peptide-based reagents and probes. chemimpex.com

Bioconjugation is the process of linking biomolecules, such as peptides, to other molecules or surfaces. This technique is fundamental in the development of diagnostics, targeted drug delivery systems, and biosensors. chemimpex.comchemimpex.com this compound can be employed in these processes, where its unique structure can be leveraged for specific chemical ligation strategies. chemimpex.com By incorporating this amino acid, peptides can be designed to attach to sensor surfaces or to be linked with imaging agents, facilitating the creation of advanced tools for biological detection and analysis. chemimpex.com

Researchers utilize this compound to modify natural proteins, thereby enhancing their stability and activity for biotechnological applications. chemimpex.comchemimpex.com By strategically replacing a natural amino acid with this unnatural derivative, it is possible to introduce new structural features that can improve a protein's resistance to heat or chemical degradation. This is particularly crucial in industrial processes where robust enzymes are required. Furthermore, modifying a protein's structure can also alter its function, allowing for the engineering of proteins with novel catalytic or binding properties. chemimpex.com

Development of Enzyme Inhibitors and Biological Modulators for Research

Peptide-based inhibitors are highly sought after for their potential to target enzymes with great specificity, a desirable trait for developing targeted therapies with fewer side effects. chemimpex.com The incorporation of this compound is a promising strategy in the design of such inhibitors. Its constrained conformation can help mimic the transition state of an enzymatic reaction, leading to tight and specific binding to the enzyme's active site. This approach has shown promise in cancer research, providing a pathway for developing targeted therapies. chemimpex.com The related compound, 4,5-Dehydro-L-leucine, has been shown to possess anticancer properties and the ability to inhibit processes like acetylation, highlighting the potential of dehydro amino acids as biological modulators. biosynth.com

Utilization in Studies of Selective Enzyme Inhibition (e.g., Aldose Reductase)

The pursuit of selective enzyme inhibitors is a critical endeavor in drug discovery, aiming to modulate the activity of specific enzymes implicated in disease pathways while minimizing off-target effects. The unique stereochemistry and electronic properties of unsaturated amino acids like this compound make them valuable building blocks in the design of such inhibitors. While direct studies detailing the use of this compound in the inhibition of aldose reductase are not extensively documented in publicly available research, the principles of enzyme inhibition support its potential utility.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during periods of hyperglycemia. nih.govwikipedia.org This enzyme catalyzes the conversion of glucose to sorbitol, a reaction that, when unregulated, can lead to cellular damage associated with diabetic complications. nih.govnih.gov The active site of aldose reductase and other enzymes can be targeted by molecules with specific shapes and chemical features that disrupt their catalytic activity. The introduction of a rigid, unsaturated D-amino acid like 4,5-dehydro-D-Leucine into a peptide sequence could serve to orient the peptide in a conformation that favors binding to an enzyme's active or allosteric site, thereby inhibiting its function. The D-configuration can also confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides.

| Enzyme Target | Therapeutic Area | Potential Role of Unsaturated D-Amino Acids |

| Aldose Reductase | Diabetic Complications | Introduction of conformational constraints in peptide inhibitors to enhance binding affinity and selectivity. |

| Various Proteases | Cancer, Inflammation | Design of degradation-resistant peptide inhibitors that can better target enzyme active sites. |

Research into Disease Mechanisms and Targeted Therapeutic Strategy Development

The development of therapies that can specifically target diseased cells or dysfunctional pathways is a major goal in biomedical research. This compound serves as a valuable tool in this area, particularly in the synthesis of peptides designed for preclinical investigation of disease mechanisms and the formulation of targeted therapeutic strategies.

Design of Specific Peptide Sequences for Cell Targeting in Pre-Clinical Cancer Research

In the realm of oncology, a significant challenge is the development of treatments that can selectively destroy cancer cells while leaving healthy tissues unharmed. One promising approach involves the use of cell-targeting peptides that can recognize and bind to specific receptors overexpressed on the surface of tumor cells. nih.govnih.gov The incorporation of D-amino acids, such as D-leucine, into these peptides is a well-established strategy to enhance their stability and efficacy. mdpi.com

The rationale for using D-amino acids stems from their resistance to degradation by naturally occurring proteases, which are abundant in the body and readily break down peptides composed of the more common L-amino acids. This increased stability prolongs the half-life of the peptide therapeutic in circulation, allowing for better tumor accumulation and target engagement. mdpi.com

In a notable study, a peptide named brevinin-1OS (B1OS) was modified by the addition of a D-leucine residue at its second position, creating the analogue B1OS-D-L. This modification resulted in a significant enhancement of its anticancer activity. The D-leucine-containing peptide demonstrated a rapid killing effect on lung cancer cells within two hours of treatment, while exhibiting low cytotoxicity towards normal human cells. mdpi.com This research highlights the potential of incorporating D-leucine analogues like this compound into peptide sequences to create more potent and selective anticancer agents. mdpi.com

| Peptide Modification | Rationale | Observed Outcome in Preclinical Models |

| Incorporation of D-Leucine | Increased resistance to proteolytic degradation, enhanced stability. | Significantly improved anticancer activity and rapid killing of lung cancer cells. mdpi.com |

| Reduced hemolytic activity compared to the L-leucine counterpart. | Lower toxicity towards normal cells, suggesting a better safety profile. mdpi.com |

Exploration of D-Leucine Analogues in Biochemical Pathways and Molecular Signaling

D-leucine and its analogues can be utilized as chemical probes to investigate and modulate various biochemical pathways and molecular signaling cascades. Leucine itself is a critical signaling molecule, most notably for its role in activating the mammalian target of rapamycin complex 1 (mTORC1) pathway. mdpi.comnih.govnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. mdpi.com

Leucine and its analogues can influence cellular processes by:

Activating mTORC1 Signaling: Leucine directly promotes the activation of mTORC1, which in turn phosphorylates downstream targets to stimulate protein synthesis and other anabolic processes. nih.govnih.gov

Modulating Gene Transcription: Leucine has been shown to regulate the transcription of genes and protein synthesis in various cell types, including pancreatic β-cells, through both mTORC1-dependent and -independent mechanisms. nih.gov

By synthesizing peptides containing D-leucine analogues like this compound, researchers can create tools to study these pathways with greater temporal control, as the D-amino acid confers resistance to rapid degradation. This allows for a more sustained interaction with cellular components, providing clearer insights into the downstream effects of modulating these signaling networks. For instance, understanding how D-leucine-containing peptides affect the mTORC1 pathway in cancer cells could lead to the development of novel therapeutic strategies that target this critical signaling hub. mdpi.com

Structural and Conformational Studies of Fmoc 4,5 Dehydro D Leucine Containing Peptides

Spectroscopic Analysis of Peptide Conformation

Spectroscopic techniques are indispensable for elucidating the structural features of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful, complementary methods that provide detailed insights into peptide conformation at the atomic and global levels, respectively.

NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov By analyzing various NMR parameters, it is possible to derive distance and angular restraints that define the peptide's conformational ensemble. mdpi.com For peptides containing dehydro-amino acid residues, ¹H NMR is particularly useful for identifying specific structural motifs induced by the constrained residue.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The chemical shifts of amide protons (NH) are highly sensitive to their local electronic environment. Deviations from random coil values can indicate the presence of a defined structure.

Temperature Coefficients of Amide Protons (Δδ/ΔT): The temperature dependence of the amide proton chemical shift is a reliable indicator of hydrogen bond involvement. mdpi.com Amide protons with low-temperature coefficient values (less than -3.0 ppb/K) are considered to be shielded from the solvent, likely participating in an intramolecular hydrogen bond, which is a hallmark of stable secondary structures like β-turns. ias.ac.in Protons with values greater than -4.5 ppb/K are generally considered solvent-exposed. mdpi.com

Nuclear Overhauser Effect (NOE): The NOE provides information about through-space distances between protons that are close to each other (typically < 5 Å). Sequential and medium-range NOEs are critical for defining the peptide backbone's secondary structure. ias.ac.in For example, a strong NOE between the NH of residue (i+1) and the CαH of residue (i) is characteristic of an extended conformation, while an NOE between the NH of residue (i+2) and the NH of residue (i+1) can suggest a turn.

Coupling Constants (³J): Three-bond coupling constants, such as ³J(HN,Hα), are related to the dihedral angle φ via the Karplus equation. mdpi.com These values help to restrain the possible conformations of the peptide backbone.

| Amide Proton (NH) | Chemical Shift (δ, ppm) at 298 K | Temperature Coefficient (-Δδ/ΔT, ppb/K) | Hydrogen Bonding Status |

|---|---|---|---|

| Phe | 8.10 | 5.3 | Solvent Exposed |

| ΔVal | 8.85 | 4.0 | Solvent Exposed |

| NHCH₃ | 7.80 | 6.0 | Solvent Exposed |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides whose amide bonds are arranged in ordered structures. researchgate.net The resulting CD spectrum provides a qualitative and quantitative estimation of the percentage of α-helix, β-sheet, β-turn, and random coil conformations within the peptide. nih.gov

Each type of secondary structure has a characteristic CD spectrum:

α-Helix: Shows strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheet: Displays a negative band near 217 nm and a positive band around 195 nm.

β-Turn: Different types of β-turns exist, but a type II β-turn, often induced by dehydro-amino acids, typically shows a weak negative band near 220-230 nm and a strong positive band near 200-205 nm.

Random Coil: Characterized by a strong negative band near 200 nm.

For peptides containing Fmoc-4,5-dehydro-D-Leucine, CD spectroscopy is essential for confirming the formation of specific secondary structures, particularly the β-turns that dehydroleucine (B49857) residues are known to promote. ias.ac.in By measuring the CD spectra in various solvents, such as aqueous buffers or membrane-mimicking environments like trifluoroethanol (TFE), researchers can assess the stability of these conformations under different conditions. nih.gov

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Type II β-Turn | ~200-205 | ~220-230 (weak) |

| Random Coil | - | ~198 |

Computational Approaches to Conformational Dynamics

While spectroscopic methods provide valuable experimental data, computational approaches offer a dynamic and detailed picture of peptide conformations at the atomic level. Molecular modeling and simulations are powerful tools for exploring the conformational landscape available to a peptide and understanding the interactions that stabilize specific structures.

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing insights into structural dynamics and thermodynamic properties. mdpi.com For peptides, MD simulations can predict conformational ensembles, identify folding pathways, and calculate the relative stabilities of different structures. springernature.com

The process typically involves:

Building the initial peptide structure: The peptide is constructed in a standard conformation (e.g., extended or helical).

Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable interactions.

Solvation: The peptide is placed in a simulated solvent box (e.g., water) to mimic physiological conditions.

Equilibration and Production Run: The system is gradually heated and equilibrated, followed by a long simulation ("production run") during which the trajectory of every atom is recorded.

For peptides containing dehydro-D-leucine, specialized force field parameters are required to accurately model the planar, unsaturated residue. These simulations can reveal how the dehydro residue restricts the peptide backbone's flexibility and guides it toward specific conformations, such as β-turns. The results from MD simulations can be directly compared with experimental data from NMR, such as by calculating average NOE distances or ³J coupling constants from the simulated ensemble of structures. mdpi.comnih.gov This integrated approach provides a robust model of the peptide's behavior in solution.

Intramolecular hydrogen bonds are fundamental to the stabilization of all peptide secondary structures. raineslab.com In a β-turn, for instance, a hydrogen bond typically forms between the carbonyl oxygen of residue (i) and the amide proton of residue (i+3). The presence of a dehydro-amino acid can promote the formation of such a bond by pre-organizing the peptide backbone into a folded conformation.

As discussed in the NMR section (4.1.1), experimental techniques can identify the presence of these hydrogen bonds. ias.ac.in Computational methods, such as MD simulations, complement this by providing a detailed energetic and geometric description of the hydrogen bonding network. unc.edu Analysis of MD trajectories allows for the calculation of:

Hydrogen Bond Occupancy: The percentage of simulation time that a specific hydrogen bond exists.

Bond Distance and Angle Distributions: The geometric parameters of the hydrogen bonds, which indicate their strength and stability.

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of Fmoc-4,5-dehydro-D-Leucine and for its purification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the hydrophobic nature of the Fmoc protecting group.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) bonded silica column, is used. The mobile phase consists of a mixture of an aqueous solvent and an organic solvent, typically acetonitrile or methanol. An acidic additive, such as trifluoroacetic acid (TFA), is often included in the mobile phase to improve peak shape by acting as an ion-pairing agent and to ensure the carboxylic acid group of the amino acid is protonated.

Purification and purity analysis are generally performed using a gradient elution method. This involves gradually increasing the concentration of the organic solvent in the mobile phase over the course of the analysis. This allows for the efficient separation of the target compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. The Fmoc group's strong UV absorbance allows for sensitive detection, typically at wavelengths around 220 nm or 265 nm. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥99% as determined by HPLC. nih.govsigmaaldrich.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic component (eluent) of the mobile phase. |

| Elution Mode | Gradient | Gradual increase in Mobile Phase B concentration to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 220 nm or 265 nm | The Fmoc group has strong absorbance at these wavelengths, allowing for sensitive detection. |

Mass Spectrometry for Structural Confirmation and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. It provides a highly accurate measurement of the compound's molecular weight, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the molecular formula (C₂₁H₂₁NO₄).

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing Fmoc-protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure through fragmentation analysis. In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions provide information about the compound's structure. For Fmoc-protected amino acids, a characteristic fragmentation pattern is the loss of the Fmoc group or parts of it. A prominent fragment observed is often at m/z 179, corresponding to the dibenzofulvene moiety plus a proton, resulting from the cleavage of the Fmoc group. Another common fragmentation is the loss of CO₂ (44 Da) from the carboxyl group. nih.gov

| Ion | Description | Expected m/z for C₂₁H₂₁NO₄ (MW: 351.4) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 352.15 |

| [M-H]⁻ | Deprotonated molecular ion | 350.14 |

| [M+H - C₁₅H₁₀O₂]⁺ | Loss of the core Fmoc group (fluorenylmethyloxycarbonyl) | 130.08 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid | 308.16 |

| [C₁₃H₉]⁺ | Dibenzofulvene cation from Fmoc fragmentation | 165.07 |

Enantioanalysis Techniques for D-Leucine and its Derivatives in Biological Samples

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Enantioanalysis is performed to confirm the compound is the D-enantiomer and to quantify any potential L-enantiomer contamination. This is typically achieved through chiral chromatography.

One approach is the use of chiral stationary phases (CSPs) in HPLC. These columns are packed with a chiral material that interacts differently with the D- and L-enantiomers, leading to their separation. For N-protected amino acids like Fmoc-derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective. sigmaaldrich.comphenomenex.com The choice of mobile phase is crucial for achieving separation and is optimized for the specific CSP and analyte.

Another method is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column (like C18). nih.gov For example, reacting the D- and L-amino acids with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be resolved by RP-HPLC. While effective, this method requires an additional reaction step and the derivatizing agent must be of high enantiomeric purity.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct analysis without derivatization; high efficiency. | CSP selection can be empirical; columns can be expensive. |

| Indirect Chiral HPLC via Diastereomer Formation | Reaction with a chiral derivatizing agent forms diastereomers, which are then separated on an achiral column. | Uses standard, less expensive achiral columns. | Requires an additional reaction step; derivatizing agent must be enantiomerically pure. |

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for Expanded Dehydro-D-Leucine Analog Libraries

The generation of diverse peptide-based molecules for drug discovery and materials science hinges on the availability of a wide array of building blocks. Consequently, a significant research thrust is the development of efficient and versatile synthetic routes to produce libraries of dehydro-D-leucine analogs. Current strategies are moving beyond traditional chemical synthesis to embrace chemoenzymatic and biocatalytic approaches that offer high stereoselectivity and milder reaction conditions.

Enzymatic synthesis is at the forefront of this effort, with a focus on engineering enzymes for the production of unnatural D-amino acids. mdpi.comnih.gov Key enzyme classes being explored include:

D-Amino Acid Dehydrogenases (D-AADHs): These enzymes catalyze the reversible reductive amination of α-keto acids to their corresponding D-amino acids. nih.govresearchgate.net Researchers are using directed evolution and rational mutagenesis to create broad-substrate-range D-AADHs capable of converting various α-keto precursors into novel dehydro-D-leucine analogs. nih.gov This one-step synthesis is highly desirable due to the low cost of starting materials and high enantiomeric purity of the products. nih.govresearchgate.net

Aminotransferases (Transaminases): These enzymes can be used in multi-enzyme cascade reactions to produce D-amino acids. mdpi.comnih.gov By combining them with other enzymes like racemases and dehydrogenases in one-pot systems, it is possible to achieve high yields of specific D-enantiomers from racemic starting materials or L-amino acids. mdpi.comnih.gov

Hydantoinases and Carbamoylases: The "hydantoinase process" is a well-established industrial method for producing D-amino acids. nih.gov Adapting this multi-enzymatic system for novel substrates could provide a robust platform for the large-scale synthesis of dehydro-D-leucine derivatives.

These biocatalytic methods, often part of chemoenzymatic pathways, allow for the creation of analog libraries with diverse side-chain functionalities, providing a rich pool of building blocks for peptide synthesis. nih.govqut.edu.autue.nl

| Synthetic Strategy | Key Enzymes/Methods | Advantages |

| Biocatalytic Asymmetric Synthesis | D-Amino Acid Dehydrogenase (D-AADH) | One-step reaction, high stereoselectivity, atom economy. nih.govresearchgate.net |

| Multi-Enzyme Cascades | Aminotransferases, Racemases, Dehydrogenases | High conversion rates, use of various starting materials (L-amino acids, α-keto acids). mdpi.comnih.gov |

| Hydantoinase Process | Hydantoinase, Carbamoylase, Racemase | Industrially scalable, established methodology for D-amino acid production. nih.gov |

| Chemoenzymatic Approaches | Combination of chemical synthesis and enzymatic resolution | Access to a broad scope of unnatural amino acids not accessible through purely biological routes. nih.govqut.edu.au |

Advanced Applications in Chemical Biology Tool Development

The α,β-unsaturated bond in dehydro-leucine is not just a structural feature; it is a reactive handle that makes it a "chemical multi-tool" for late-stage diversification of peptides and proteins. nih.govresearchgate.net This electrophilic nature allows it to react with nucleophilic residues under mild conditions, a property being exploited to develop a new generation of chemical biology tools. nih.govjlu.edu.cn

Dehydroamino acids (dhAAs) like dehydro-leucine serve as powerful chemical probes for protein labeling and bioconjugation. nih.gov The double bond is a highly reactive, electrophilic alkene that can undergo Michael addition with nucleophiles such as the thiol group of cysteine or the amine group of lysine. nih.govnih.gov This reactivity is being harnessed to:

Map Protein Modifications: Biotinylated or fluorescently tagged nucleophilic probes can be used to react with dehydroamino acid residues within a proteome. nih.govresearchgate.net This allows for the identification and mapping of proteins that contain these modifications, which are known to be byproducts of protein aging and intermediates in certain biological pathways. nih.govresearchgate.netrsc.org

Create Covalent Crosslinks: The ability of dehydroamino acids to react with lysine, cysteine, and histidine can be used to form irreversible inter- or intramolecular crosslinks. nih.govnih.govnih.gov This can stabilize specific peptide conformations or be used to trap and identify protein-protein interactions.

Develop Functional Probes: Cell-permeable "clickable" probes are being designed to report on the presence and activity of dehydroamino acids within intact cells. nih.gov This is crucial for understanding the role of these modifications in cellular processes and disease states without the artifacts introduced by cell lysis. nih.govresearchgate.net

The site-selective introduction of a dehydro-D-leucine residue into a peptide or protein creates a unique chemical handle for subsequent modifications, enabling the synthesis of homogeneous proteins with specific post-translational modifications for fundamental biological research. researchgate.netresearchgate.net

Interdisciplinary Research Integrating Dehydro-D-Leucine into Advanced Materials and Systems

The integration of dehydro-D-leucine and its analogs into peptides is a burgeoning area of materials science, particularly in the development of "smart" biomaterials like supramolecular hydrogels. epi2025.com These materials are formed by the self-assembly of short peptide building blocks and have properties that closely resemble the natural extracellular matrix, making them ideal for biomedical applications. nih.govfrontiersin.org

The incorporation of a dehydroamino acid residue imparts several advantageous properties to these materials:

Enhanced Proteolytic Stability: The non-canonical structure of dehydro-D-leucine makes peptide backbones more resistant to degradation by endogenous proteases, which is a major limitation for standard peptide-based materials in vivo. epi2025.comnih.gov

Conformational Rigidity: The double bond introduces a conformational constraint, which can promote the self-assembly process required for hydrogel formation at very low concentrations. epi2025.comnih.gov

Stimuli-Responsiveness: Hydrogels containing dehydroamino acids can be designed to be stimuli-responsive. rsc.org Their structure and mechanical properties can change in response to external triggers such as pH, temperature, or light, allowing for the controlled, on-demand release of encapsulated therapeutic molecules. nih.govnih.govmdpi.com

These properties make dehydro-leucine-containing hydrogels highly promising for a range of applications:

Drug Delivery: The hydrogel matrix can encapsulate both hydrophilic and hydrophobic drugs, providing sustained and targeted release. nih.govnih.govmdpi.com For example, a hydrogel made from H-L-Leu-ΔPhe-OH was shown to be non-toxic, injectable, and capable of the sustained release of the cancer drug mitoxantrone, leading to reduced tumor growth in vivo. nih.gov

Tissue Engineering: The tunable mechanical properties and biocompatibility of these hydrogels make them suitable scaffolds for 3D cell culture and tissue regeneration. nih.govfrontiersin.orgmdpi.com

Wound Healing: The hydrogels can be formulated as anti-bacterial wound dressings that can be disassembled on demand. nih.gov

The ability to tune the mechanical properties, such as stiffness and elasticity, by altering the peptide sequence or crosslinking density is a key area of ongoing research. mdpi.commdpi.com This interdisciplinary work, combining peptide chemistry, materials science, and biomedicine, highlights the significant potential of dehydro-D-leucine as a critical component in the next generation of advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.